molecular formula C16H16O2 B2939370 3'-Methyl-[1,1'-biphenyl]-3'yl)methyl acetate CAS No. 2108463-42-7

3'-Methyl-[1,1'-biphenyl]-3'yl)methyl acetate

Cat. No. B2939370
CAS RN: 2108463-42-7
M. Wt: 240.302
InChI Key: GBEPJGMKNKCTRH-UHFFFAOYSA-N
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Description

“3’-Methyl-[1,1’-biphenyl]” is also known as 3-Methylbiphenyl, with a molecular formula of C13H12 . It’s a derivative of biphenyl, where one of the hydrogen atoms on the 3 position is replaced by a methyl group .

“Methyl Acetate” is a carboxylate ester with the formula CH3COOCH3. It is a flammable liquid with a characteristically pleasant smell reminiscent of some glues and nail polish removers .


Molecular Structure Analysis

The molecular structure of “3’-Methyl-[1,1’-biphenyl]” consists of two benzene rings connected by a single bond, with a methyl group attached to the 3’ position . The structure of “Methyl Acetate” consists of a methyl group (CH3-) and an acetate group (CH3COO-) .


Physical And Chemical Properties Analysis

“3’-Methyl-[1,1’-biphenyl]” has a molecular weight of 168.2344 . “Methyl Acetate” is a colorless liquid with a density of 0.932 g/cm³, a melting point of -98 °C, and a boiling point of 56.9 °C .

Scientific Research Applications

Crystallography and Chirality

Studies on isochroman derivatives, such as methyl [5-methoxy-4-(4-methoxyphenyl)isochroman-3-yl]acetate and methyl [4-(2,5-dimethoxyphenyl)-8-methoxyisochroman-3-yl]acetate, have revealed their propensity to crystallize in chiral space groups. These findings highlight the significance of the arrangement of substituents on molecular chirality and potential applications in enantioselective synthesis and chiral resolution techniques (Palusiak et al., 2004).

Chemical Reactivity and Synthesis

Research on derivatives of (diphenylmethylen-amino) acetic acid with carbon disulfide under phase transfer conditions illustrates the creation of ketene dithioacetals, showcasing applications in the synthesis of novel organic compounds with potential utility in pharmaceuticals and material science (Dölling et al., 1993).

Molecular Structure Analysis

The synthesis and structural analysis of 2-methyl-3-[(2-methylphenyl)carbamoyl]phenyl acetate provide insights into molecular conformations and interactions. Such studies are crucial for understanding the relationship between molecular structure and function, with implications for designing more effective drugs and materials (Yaman et al., 2019).

Pharmacological Potential

Although the direct applications of "3'-Methyl-[1,1'-biphenyl]-3'yl)methyl acetate" in pharmacology were not explicitly mentioned, the investigation of related compounds, such as phenylacetic acid derivatives by Curvularia lunata, demonstrates the ongoing search for novel bioactive compounds. This research can lead to the discovery of new pharmaceutical agents with unique modes of action (Varma et al., 2006).

Safety and Hazards

While specific safety data for “3’-Methyl-[1,1’-biphenyl]-3’yl)methyl acetate” is not available, it’s important to handle all chemicals with care. Methyl acetate is known to be irritating to the eyes and respiratory tract, and may cause effects on the nervous system .

properties

IUPAC Name

[3-(3-methylphenyl)phenyl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-12-5-3-7-15(9-12)16-8-4-6-14(10-16)11-18-13(2)17/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBEPJGMKNKCTRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=CC(=C2)COC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Methyl-[1,1'-biphenyl]-3'yl)methyl acetate

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